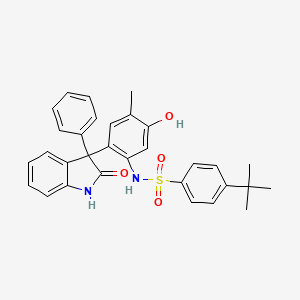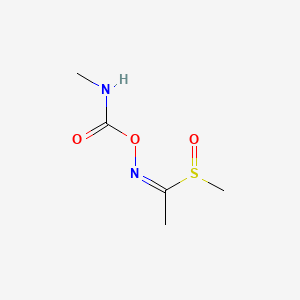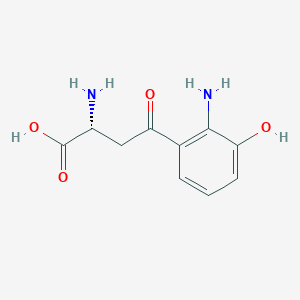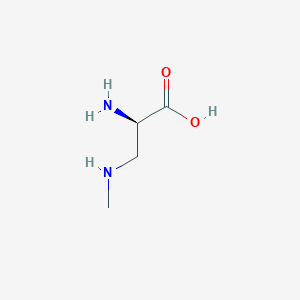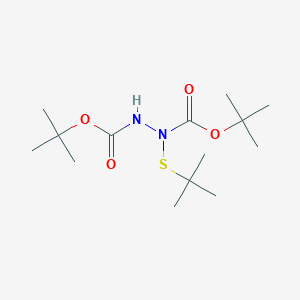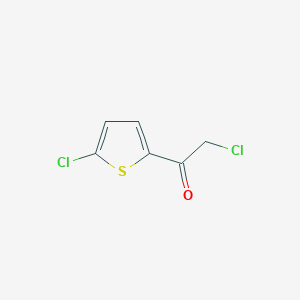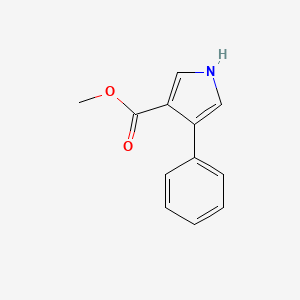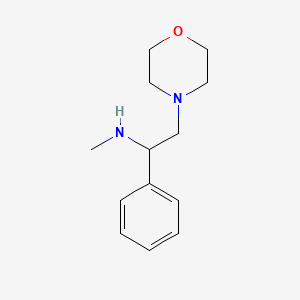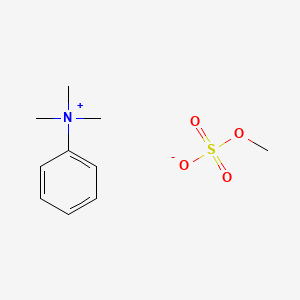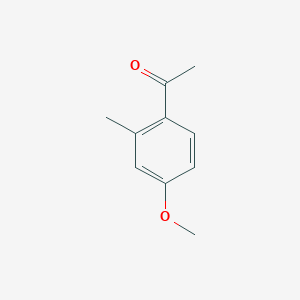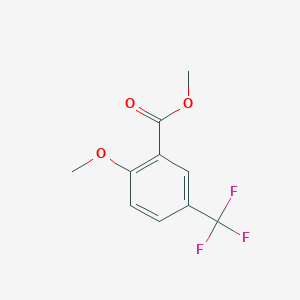
Methyl-2-Methoxy-5-(Trifluormethyl)benzoat
Übersicht
Beschreibung
Methyl 2-methoxy-5-(trifluoromethyl)benzoate: is an organic compound characterized by a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxy-5-(trifluoromethyl)benzoic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester using methanol in the presence of a strong acid catalyst like sulfuric acid or an acid chloride reagent like thionyl chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar esterification processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethane derivative.
Substitution: Substitution reactions can occur at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: 2-Methoxy-5-(trifluoromethyl)benzoic acid.
Reduction Products: Trifluoromethane derivatives.
Substitution Products: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It is known that many benzoate derivatives interact with their targets through various mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of Methyl 2-methoxy-5-(trifluoromethyl)benzoate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the temperature, among others. Understanding these influences can help optimize the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Methyl 2-methoxy-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The interaction between methyl 2-methoxy-5-(trifluoromethyl)benzoate and esterases results in the cleavage of the ester bond, producing methanol and 2-methoxy-5-(trifluoromethyl)benzoic acid. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
Methyl 2-methoxy-5-(trifluoromethyl)benzoate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Furthermore, methyl 2-methoxy-5-(trifluoromethyl)benzoate can impact gene expression by affecting transcription factors and other regulatory proteins. This compound also influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of methyl 2-methoxy-5-(trifluoromethyl)benzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, methyl 2-methoxy-5-(trifluoromethyl)benzoate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-methoxy-5-(trifluoromethyl)benzoate can change over time due to factors such as stability and degradation. This compound is generally stable under normal laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of methanol and 2-methoxy-5-(trifluoromethyl)benzoic acid. Long-term exposure to methyl 2-methoxy-5-(trifluoromethyl)benzoate can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of methyl 2-methoxy-5-(trifluoromethyl)benzoate in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as liver and kidney damage, due to the accumulation of metabolites and the disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
Methyl 2-methoxy-5-(trifluoromethyl)benzoate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by esterases, leading to the formation of methanol and 2-methoxy-5-(trifluoromethyl)benzoic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, methyl 2-methoxy-5-(trifluoromethyl)benzoate can affect the activity of other metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, methyl 2-methoxy-5-(trifluoromethyl)benzoate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of methyl 2-methoxy-5-(trifluoromethyl)benzoate can be influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of methyl 2-methoxy-5-(trifluoromethyl)benzoate is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery. The localization of methyl 2-methoxy-5-(trifluoromethyl)benzoate can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(trifluoromethyl)phenol: Similar structure but lacks the carboxylate ester group.
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but has an amino group instead of the carboxylate ester group.
Uniqueness: Methyl 2-methoxy-5-(trifluoromethyl)benzoate is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of Methyl 2-methoxy-5-(trifluoromethyl)benzoate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Eigenschaften
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFDEHWTMGSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443124 | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177174-47-9 | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


